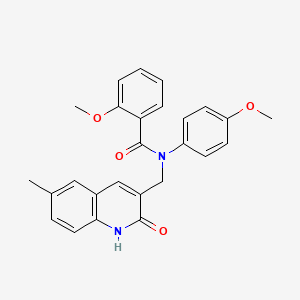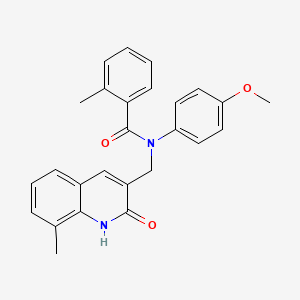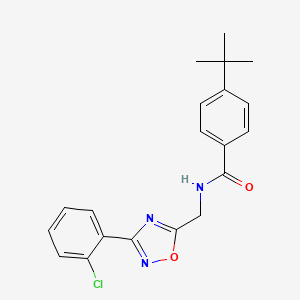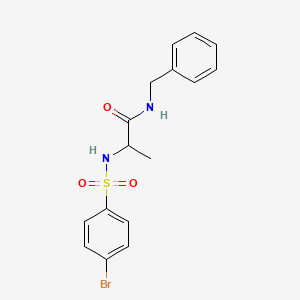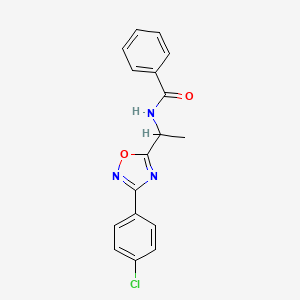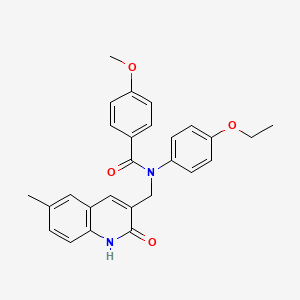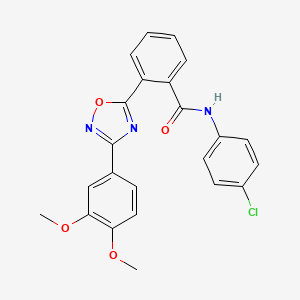
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as CDDO, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDDO belongs to the class of triterpenoids and has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties.
Mécanisme D'action
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide exerts its biological effects through various mechanisms. In cancer, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide also inhibits cell proliferation by suppressing the expression of cyclin D1 and CDK4/6. In inflammation, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide inhibits the activation of NF-κB, a key transcription factor involved in the production of pro-inflammatory cytokines and chemokines. N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide also activates Nrf2, a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. In neurodegenerative disorders, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide protects against oxidative stress and inflammation by activating Nrf2 and inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to possess various biochemical and physiological effects. In cancer, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and suppresses tumor growth. In inflammation, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide reduces the production of pro-inflammatory cytokines and chemokines, inhibits the activation of NF-κB, and activates Nrf2. In neurodegenerative disorders, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide protects against oxidative stress and inflammation, improves cognitive function, and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is also commercially available, making it easily accessible for researchers. However, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has some limitations such as its high cost and limited availability in large quantities.
Orientations Futures
There are several future directions for the research on N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One of the potential directions is the development of N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide analogs with improved potency and selectivity for specific diseases. Another direction is the investigation of the combination of N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide with other drugs or therapies to enhance its therapeutic effects. Furthermore, the elucidation of the molecular mechanisms underlying the biological effects of N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide will provide valuable insights into its therapeutic potential. Finally, the development of novel drug delivery systems for N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide may improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is a synthetic compound that has shown great promise in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide possesses anti-inflammatory, anti-cancer, and antioxidant properties and exerts its biological effects through various mechanisms. Although N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has some limitations, its potential therapeutic applications make it an attractive candidate for further research.
Méthodes De Synthèse
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a catalyst. The resulting product is then reacted with 2-aminobenzamide to yield N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. The purity of N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is ensured through various methods such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. Inflammation is a key factor in the pathogenesis of various diseases such as arthritis, asthma, and atherosclerosis. N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to protect against oxidative stress and inflammation, which are key factors in the progression of these diseases.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4/c1-29-19-12-7-14(13-20(19)30-2)21-26-23(31-27-21)18-6-4-3-5-17(18)22(28)25-16-10-8-15(24)9-11-16/h3-13H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIESZTPKBDAZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide](/img/structure/B7715571.png)

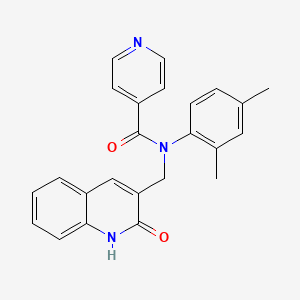
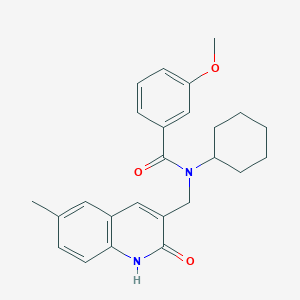
![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)
